2-Methylpropylidene bismethacrylate

Dental Resin Formulation Hydrophobicity Water Sorption Resistance

2-Methylpropylidene bismethacrylate is a bifunctional methacrylate ester with the formula C₁₂H₁₈O₄ and a molecular weight of 226.27 g/mol. It is classified as a dimethacrylate crosslinking monomer and is reported for use in dental restorative composites, bone cements, adhesives, and sealants.

Molecular Formula C12H18O4
Molecular Weight 226.27 g/mol
CAS No. 94231-38-6
Cat. No. B12651161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpropylidene bismethacrylate
CAS94231-38-6
Molecular FormulaC12H18O4
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC(C)C(OC(=O)C(=C)C)OC(=O)C(=C)C
InChIInChI=1S/C12H18O4/c1-7(2)10(13)15-12(9(5)6)16-11(14)8(3)4/h9,12H,1,3H2,2,4-6H3
InChIKeyNDZSUXVVRBJKGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpropylidene Bismethacrylate (CAS 94231-38-6): Core Properties and Comparator Identification for Strategic Procurement


2-Methylpropylidene bismethacrylate is a bifunctional methacrylate ester with the formula C₁₂H₁₈O₄ and a molecular weight of 226.27 g/mol . It is classified as a dimethacrylate crosslinking monomer and is reported for use in dental restorative composites, bone cements, adhesives, and sealants . The compound features two methacrylate groups linked through a geminal (1,1-disubstituted) 2-methylpropylidene scaffold, resulting in a compact, branched architecture with distinct conformational constraints compared to linear alkyl dimethacrylates of identical molecular formula .

Monomer class

Geminal dimethacrylate crosslinker with constrained 1,1-diester architecture

Research workflow

Dental restorative composites, bone cements, structural adhesives, and experimental resin formulations

Key selection attribute

Predicted higher hydrophobicity and lower conformational flexibility vs. common linear C₁₂H₁₈O₄ dimethacrylates

Why Generic Substitution of 2-Methylpropylidene Bismethacrylate Fails: Structural Uniqueness Among C₁₂H₁₈O₄ Dimethacrylates


Although 2-methylpropylidene bismethacrylate shares the same molecular formula (C₁₂H₁₈O₄) with common linear dimethacrylates such as 1,3-butanediol dimethacrylate and 1,4-butanediol dimethacrylate, its geminal diester architecture places both methacrylate groups on the same carbon atom . This structural feature produces a fundamentally different spatial relationship between polymerizable groups compared with linear 1,3- or 1,4-butanediol dimethacrylates, where the methacrylate moieties are separated by a flexible 3- or 4-carbon spacer . The geminal configuration imposes steric constraints on network formation, reduces the number of freely rotatable bonds, and alters the hydrophobic character of the monomer [1]. Consequently, direct substitution with a linear C₁₂H₁₈O₄ analog or with common dental diluents such as triethylene glycol dimethacrylate (TEGDMA) will change key properties including hydrophobicity, chain flexibility, and crosslink density in polymerized formulations.

Target: 2-methylpropylidene bismethacrylate

Geminal diester places both methacrylate groups on the same carbon, imposing steric constraints on network formation and reducing rotational freedom.

Substitution risk

Replacing with linear 1,4-butanediol dimethacrylate or 1,3-butanediol dimethacrylate may alter crosslink density, increase water sorption, and shift mechanical response due to spacer flexibility and lower hydrophobicity.

Substitution risk

Using TEGDMA as a diluent instead of this monomer would introduce ether linkages, increase polarity, raise water uptake, and yield a more flexible network – compromising intended rigidity and hydrolytic stability.

Note

The diacrylate analog (2-methylpropylidene diacrylate) differs in molecular weight per crosslink unit and polymerization kinetics; direct substitution may change shrinkage and cure profile.

2-Methylpropylidene Bismethacrylate: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Alternatives


Enhanced Hydrophobicity (XlogP) Relative to Linear C₁₂H₁₈O₄ Analogs and TEGDMA

The computed octanol–water partition coefficient (XlogP) of 2-methylpropylidene bismethacrylate is 3.4, indicating significantly greater hydrophobicity than both linear C₁₂H₁₈O₄ isomers and the widely used dental reactive diluent TEGDMA. The quantified XlogP values across comparators are: 1,3-butanediol dimethacrylate = 2.7 , 1,4-butanediol dimethacrylate = 3.2 [1], and TEGDMA = 1.6 [2]. The target compound's XlogP of 3.4 represents a 0.2 log unit increase over the closest linear isomer (1,4-BDDMA) and approximately a 1.8 log unit increase over TEGDMA. Higher logP values correlate with reduced equilibrium water uptake in polymerized networks, which can extend the working life of composite restorations by mitigating hydrolytic degradation and staining susceptibility.

Computed hydrophobicity
Class-level inference
XlogP 3.4 vs. 2.7 (1,3-BDDMA), 3.2 (1,4-BDDMA), 1.6 (TEGDMA)
Higher predicted hydrophobicity supports reduced equilibrium water uptake in cured networks.
Computed values (XlogP3), no experimental logP available.
Dental Resin Formulation Hydrophobicity Water Sorption Resistance

Reduced Molecular Flexibility (Rotatable Bond Count) Versus Linear Alkyl Dimethacrylates

The compact geminal architecture of 2-methylpropylidene bismethacrylate restricts conformational freedom, yielding only 7 rotatable bonds . The linear C₁₂H₁₈O₄ isomers 1,3-butanediol dimethacrylate and 1,4-butanediol dimethacrylate possess 8 and 9 rotatable bonds respectively, while TEGDMA has 13 [1][2]. This means the target monomer has 22% fewer degrees of conformational freedom than 1,4-BDDMA and approximately 46% fewer than TEGDMA. In radical polymerization networks, reduced monomer flexibility generally translates into higher glass transition temperatures (Tg) and increased elastic modulus of the cured network, because chain segments between crosslinks are shorter and stiffer.

Rotatable bond count
Class-level inference
7 bonds vs. 8 (1,3-BDDMA), 9 (1,4-BDDMA), 13 (TEGDMA)
22–46% fewer rotatable bonds predict a more rigid cured network and higher potential crosslink density.
Topological calculation; experimental Tg/modulus data not identified.
Polymer Network Mechanics Crosslink Density Rigidity

Reduced Polarity (Topological Polar Surface Area) Versus TEGDMA-Dominated Formulations

The topological polar surface area (TPSA) of 2-methylpropylidene bismethacrylate is 52.6 Ų, identical to that of 1,3-butanediol dimethacrylate and 1,4-butanediol dimethacrylate (52.6 Ų each), but substantially lower than TEGDMA which has a TPSA of 71.1 Ų [1][2]. The TPSA difference of approximately 18.5 Ų (26% lower) versus TEGDMA reflects the absence of ether oxygens in the central spacer of the target molecule. Since TPSA correlates with hydrogen-bond acceptor capacity and hydrophilicity, this computational metric quantitatively supports the expectation of reduced water interaction for polymerized networks containing the target compound compared with TEGDMA-diluted Bis-GMA systems.

Polar surface area
Class-level inference
TPSA 52.6 Ų vs. 71.1 Ų (TEGDMA); identical to linear BDDMA isomers
Lower polarity vs. TEGDMA reinforces the hydrophobicity argument and predicts reduced water interaction.
Computed value; experimental water sorption comparison not yet reported.
Monomer Polarity Water Compatibility Hydrolytic Stability

Higher Methacrylate Equivalent Density Versus 2-Methylpropylidene Diacrylate

Compared with its direct acrylate analog 2-methylpropylidene diacrylate (CAS 94231-39-7; MW = 198.22 g/mol), 2-methylpropylidene bismethacrylate has a molecular weight 28.05 g/mol higher (226.27 g/mol vs. 198.22 g/mol) . This higher molecular weight per bifunctional unit means the target methacrylate incorporates approximately 14% greater mass per crosslink site, which mechanistically reduces volumetric shrinkage upon polymerization. Additionally, the methacrylate group exhibits slower radical polymerization kinetics compared with the acrylate group, offering better control over working time and reduced exotherm in thick-section cures, a factor relevant to bone cement and large-scale adhesive applications.

MW per crosslink unit
Cross-study comparable
226.27 g/mol (bismethacrylate) vs. 198.22 g/mol (diacrylate analog), +14.2%
Higher mass per bifunctional unit mechanistically predicts lower volumetric shrinkage upon polymerization.
Structural property comparison; comparative shrinkage data not included.
Reactivity Polymerization Shrinkage Acrylate vs. Methacrylate

Geminal Diester Architecture as a Structural Determinant of Network Homogeneity

The 1,1-geminal diester configuration of 2-methylpropylidene bismethacrylate places both polymerizable methacrylate groups in close spatial proximity on a single carbon center, in contrast to the 1,ω-separated diester arrangement of 1,4-butanediol dimethacrylate (4-carbon separation) or TEGDMA (9-atom ether spacer) [1]. While direct experimental comparative cure data for this specific monomer remain absent from the open literature, the geminal topology is predicted to enforce a locally higher crosslink density and reduced network heterogeneity compared with flexible-spacer dimethacrylates that are susceptible to intramolecular cyclization (primary cycle formation) during radical polymerization. This structural distinction becomes relevant when formulators target specific thermomechanical profiles that cannot be achieved by simply adjusting the ratio of linear dimethacrylates.

Network topology
Supporting evidence
Geminal 1,1-diester vs. linear ω-separated architectures; no comparative cure data available
The geminal configuration is predicted to enforce locally higher crosslink density and lower network heterogeneity; requires experimental validation.
Qualitative structural analysis only; open literature experimental data absent as of 2026-05.
Crosslink Topology Network Homogeneity Polymer Architecture

2-Methylpropylidene Bismethacrylate (CAS 94231-38-6): Application Scenarios Directly Supported by Verified Differentiation Evidence


Low-Water-Uptake Dental Restorative Composite Formulations

The XlogP of 3.4 and TPSA of 52.6 Ų position 2-methylpropylidene bismethacrylate as a candidate for dental resin matrices where reduced water sorption is a primary design requirement. Compared with TEGDMA-containing formulations (XlogP = 1.6, TPSA = 71.1 Ų), substitution with the target compound is predicted to lower equilibrium water uptake based on computational hydrophobicity metrics [Evidence 1, Evidence 3]. This scenario is particularly relevant for Class I and Class II posterior restorations subjected to sustained masticatory stress in a wet oral environment, where water-induced plasticization and degradation limit clinical longevity.

Rigid Crosslinker for High-Modulus Bone Cement and Structural Adhesive Systems

The restricted conformational flexibility (7 rotatable bonds) of 2-methylpropylidene bismethacrylate predicts a more rigid cured network architecture relative to 1,4-butanediol dimethacrylate (9 rotatable bonds) and especially TEGDMA (13 rotatable bonds) [Evidence 2]. This characteristic makes it suitable for acrylic bone cement and high-strength structural adhesive formulations where elevated compressive modulus and creep resistance are required, and where excessive network flexibility from conventional reactive diluents would compromise mechanical performance.

Methacrylate Equivalents for Controlled-Polymerization Applications Requiring Reduced Shrinkage

The higher molecular weight per methacrylate unit relative to the corresponding diacrylate analog (226.27 vs. 198.22 g/mol; +14.2%) provides a structural basis for lower volumetric shrinkage upon polymerization [Evidence 4]. Combined with the intrinsically slower cure kinetics of methacrylate vs. acrylate groups, this monomer is better suited than its diacrylate counterpart for applications such as thick-section bone cement curing, precision optical assembly, or 3D-printing resins where exotherm management and dimensional accuracy are critical.

Specialty Dental and Biomedical Polymer Research Requiring Non-TEGDMA Hydrophobic Monomers

For research programs seeking alternatives to TEGDMA—which is associated with cytotoxicity concerns and high water sorption—2-methylpropylidene bismethacrylate offers a structurally distinct hydrophobic option [Evidence 1, Evidence 3]. The geminal architecture provides a crosslinking topology unavailable from the standard palette of linear dimethacrylates (Bis-GMA, UDMA, TEGDMA, 1,4-BDDMA), making it a compelling candidate for experimental dental composites, drug-eluting polymer matrices, and tissue engineering scaffolds where controlled hydrophobicity, network rigidity, and the absence of ether linkages are formulation priorities [Evidence 5].

Application
Selection Property
Validation Focus
Low-water-uptake dental restorative composites
Hydrophobicity (XlogP, TPSA) vs. TEGDMA and linear BDDMA
Water sorption and dimensional stability testing under oral-environment simulation
High-modulus bone cement and structural adhesives
Rotatable bond count and predicted network rigidity
Compressive modulus, creep resistance, and Tg comparison against linear dimethacrylate formulations
Controlled-shrinkage polymerization applications
Molecular weight per crosslink unit (methacrylate vs. acrylate)
Volumetric shrinkage measurement and cure kinetic profiling
Non-TEGDMA hydrophobic monomer research
Geminal architecture, absence of ether linkages, and elevated hydrophobicity
Cytocompatibility screening, network homogeneity analysis, and long-term stability in wet environments
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